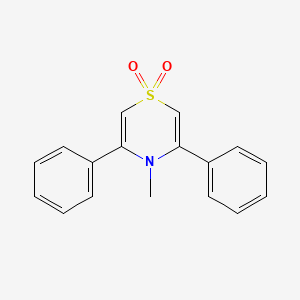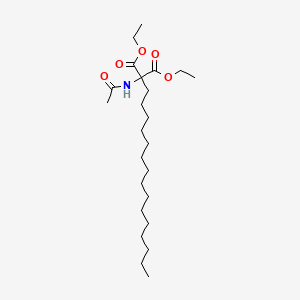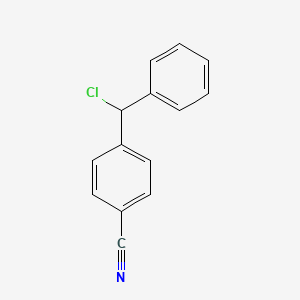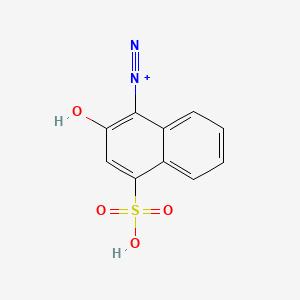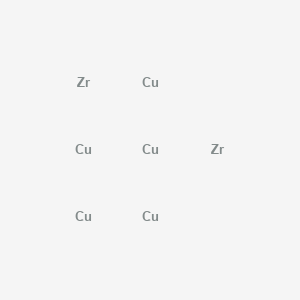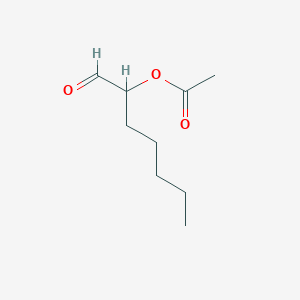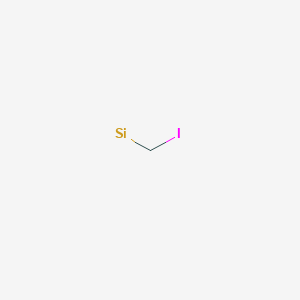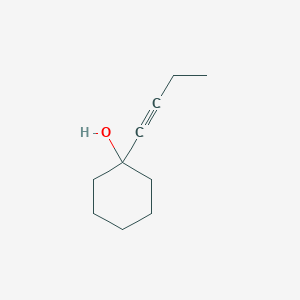
1-(But-1-yn-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(But-1-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a cyclohexanol derivative where the hydroxyl group is attached to a cyclohexane ring, and a butynyl group is attached to the same carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(But-1-yn-1-yl)cyclohexan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with a butynyl Grignard reagent. The reaction typically proceeds as follows:
- Preparation of the Grignard reagent: But-1-yne is reacted with magnesium in anhydrous ether to form the butynyl Grignard reagent.
- Addition of the Grignard reagent to cyclohexanone: The butynyl Grignard reagent is then added to cyclohexanone under anhydrous conditions, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(But-1-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: The major products include cyclohexanone or cyclohexanone derivatives.
Reduction: The major product is the corresponding alkane, 1-(But-1-yn-1-yl)cyclohexane.
Substitution: The major products depend on the substituent introduced, such as 1-(But-1-yn-1-yl)cyclohexyl chloride or bromide.
Aplicaciones Científicas De Investigación
1-(But-1-yn-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(But-1-yn-1-yl)cyclohexan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the butynyl group can undergo reactions typical of alkynes. These interactions and reactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-1-yn-1-yl)cyclohexan-1-ol: Similar structure but with a propynyl group instead of a butynyl group.
1-(But-2-yn-1-yl)cyclohexan-1-ol: Similar structure but with a but-2-ynyl group.
Cyclohexanol: Lacks the butynyl group, making it less reactive in certain types of reactions.
Uniqueness
1-(But-1-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a butynyl group on the same carbon atom
Propiedades
Número CAS |
15332-34-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-but-1-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-2-3-7-10(11)8-5-4-6-9-10/h11H,2,4-6,8-9H2,1H3 |
Clave InChI |
KVAPEYDPKIUKTE-UHFFFAOYSA-N |
SMILES canónico |
CCC#CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dioxaspiro[2.4]hept-1-ene](/img/structure/B14712278.png)
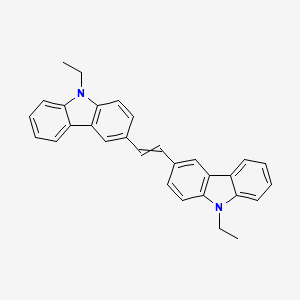
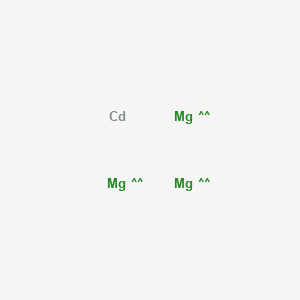
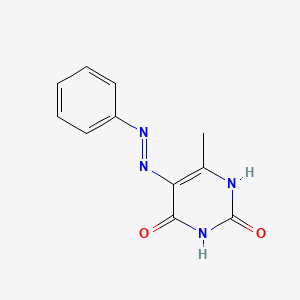
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)

